
5-氟嘧啶-2-酮
描述
5-Fluoropyrimidin-2-one is an organohalogen compound and a member of pyrimidines . It has a molecular formula of C4H3FN2O and a molecular weight of 114.08 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoropyrimidin-2-one includes a fluorine atom attached to a pyrimidine ring . The InChI representation of the molecule isInChI=1S/C4H3FN2O/c5-3-1-6-4 (8)7-2-3/h1-2H, (H,6,7,8) . The canonical SMILES representation is C1=C (C=NC (=O)N1)F .
科学研究应用
1. 癌症治疗中的心脏毒性
5-氟嘧啶类药物,包括5-氟尿嘧啶(5-FU)等衍生物,是癌症治疗中常用的药物。然而,氟嘧啶类药物诱导的心脏毒性(FIC)由于其潜在的生命威胁影响而成为一个重要的研究领域。研究重点在于了解 FIC 的致病模型、危险因素和治疗方法。这包括探索 microRNA 技术等诊断工具以推进 FIC 研究 (Depetris 等,2018)。
2. 化疗有效性和药代动力学
口服氟嘧啶类药物 S-1 是一种混合物,包括 5-FU 前药(替加氟),其被开发用于提高 5-FU 的治疗指数。研究旨在确定 S-1 的可行性和药代动力学,评估其在晚期恶性肿瘤患者中的抗癌活性和毒性特征 (Chu 等,2004)。
3. 氟嘧啶类药物疗效中的遗传因素
影响氟嘧啶类药物疗效的遗传因素的研究,特别是在转移性胃癌的背景下,具有重要意义。胸苷酸合成酶和二氢嘧啶脱氢酶等基因表达在 5-FU 代谢途径中的作用是研究的重点。这些研究旨在预测临床结果并增强氟嘧啶类药物的治疗效果 (Ichikawa,2006)。
4. 氟嘧啶类药物代谢和毒性
了解 5-FU 等氟嘧啶类药物复杂的代谢过程至关重要,特别是关于二氢嘧啶脱氢酶(DPD)等酶在药物失活中的作用。研究重点在于确定氟嘧啶类药物毒性与 DPD 基因遗传多态性之间的关联 (Del Re 等,2010)。
5. 氟嘧啶类药物耐药性和癌症治疗
氟嘧啶类药物在癌症治疗中产生耐药性,特别是对于结直肠癌,已导致耐药细胞系的分离。该领域的研究旨在了解这种耐药性的机制,可能导致更有效的治疗策略的开发 (Mulkins 和 Heidelberger,1982)。
6. DNA 纳米支架在癌症治疗中的应用
最近的进展包括使用基于 DNA 的纳米支架作为氟嘧啶类药物(如 5-氟-2'-脱氧尿苷)在结直肠癌治疗中的载体。这种方法旨在通过克服传统方法的局限性来提高治疗的特异性和有效性。DNA 纳米结构的使用可能提供了一种更具针对性和更有效的方式将这些药物递送至癌细胞,从而提高其治疗效果 (Jorge 等,2018)。
作用机制
Target of Action
5-Fluoropyrimidin-2-ol, also known as 5-Fluoropyrimidin-2-one, 5-Fluoro-2-hydroxypyrimidine, or 5-Fluoropyrimidin-2(1H)-one, is a type of fluoropyrimidine, a class of anticancer drugs . The primary target of this compound is thymidylate synthase , an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound disrupts DNA synthesis, thereby inhibiting the growth and proliferation of cancer cells .
Mode of Action
The compound exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . This disruption in the normal functioning of RNA and DNA hampers the growth and multiplication of cancer cells .
Biochemical Pathways
5-Fluoropyrimidin-2-ol affects the biochemical pathways involved in DNA and RNA synthesis. It is incorporated into nucleic acids, resulting in the formation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are the active nucleotides through which the compound exerts its antimetabolite actions .
Pharmacokinetics
The pharmacokinetics of 5-Fluoropyrimidin-2-ol involves its absorption, distribution, metabolism, and excretion (ADME). Given orally, it has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of the compound in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in its metabolism is dihydropyrimidine dehydrogenase (DPD) .
Result of Action
The result of the action of 5-Fluoropyrimidin-2-ol is the inhibition of the growth and proliferation of cancer cells. By disrupting the normal functioning of RNA and DNA, and inhibiting the activity of thymidylate synthase, the compound hampers the growth and multiplication of cancer cells .
未来方向
Fluorinated pyrimidines like 5-FU are being studied for more precise use in cancer treatment. Methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution, are being reviewed. New insights into how fluoropyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies .
生化分析
Biochemical Properties
5-Fluoropyrimidin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit thymidylate synthase activity, a key enzyme in the DNA synthesis pathway . This interaction disrupts the normal functioning of the enzyme, leading to DNA strand breaks .
Cellular Effects
5-Fluoropyrimidin-2-ol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it exerts its antitumor effects through several mechanisms including inhibition of RNA synthesis and function, and incorporation into DNA, leading to DNA strand breaks .
Molecular Mechanism
The mechanism of action of 5-Fluoropyrimidin-2-ol is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits thymidylate synthase, a key enzyme in DNA synthesis, leading to DNA strand breaks .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-Fluoropyrimidin-2-ol can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 5-Fluoropyrimidin-2-ol vary with different dosages in animal models
Metabolic Pathways
5-Fluoropyrimidin-2-ol is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may also affect metabolic flux or metabolite levels
Transport and Distribution
5-Fluoropyrimidin-2-ol is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
属性
IUPAC Name |
5-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPABFFGQPLJKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174067 | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2022-78-8, 214290-48-9 | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoropyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2(1H)-pyrimidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-pyrimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine](/img/structure/B3421299.png)

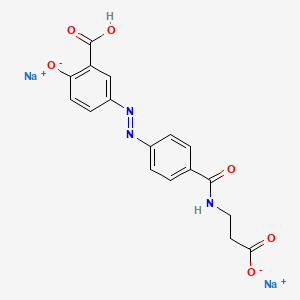

![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3421324.png)
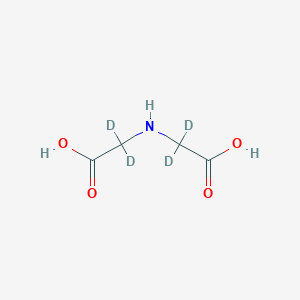
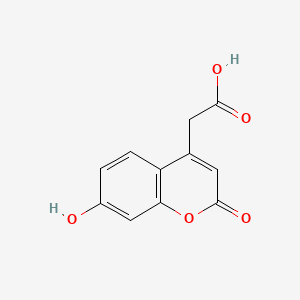

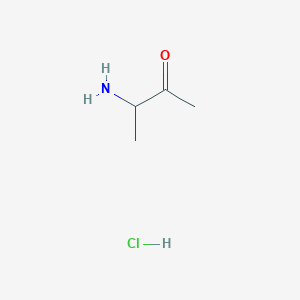


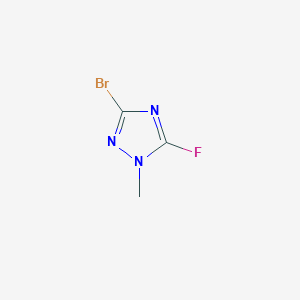
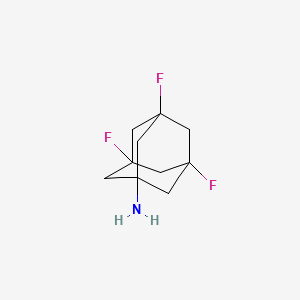
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B3421402.png)
